Mdyyfeer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

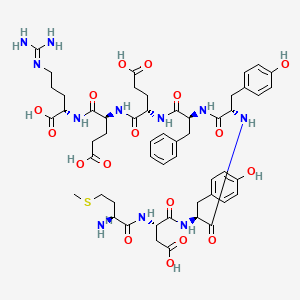

Mdyyfeer is an antioxidant peptide derived from the pancreatin hydrolysate of C-phycocyanin. It exhibits strong DPPH and ABTS radical scavenging activities and has been demonstrated to protect zebrafish larvae against oxidative damage induced by hydrogen peroxide .

准备方法

Mdyyfeer is typically isolated from the pancreatin hydrolysate of C-phycocyanin. The preparation involves enzymatic hydrolysis using pancreatin, followed by purification processes to isolate the peptide. The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

化学反应分析

Mdyyfeer undergoes various chemical reactions, primarily involving its antioxidant properties. It exhibits high DPPH and ABTS radical scavenging abilities, which are indicative of its ability to neutralize free radicals. The compound protects against oxidative damage, particularly in biological systems such as zebrafish larvae .

科学研究应用

Mdyyfeer has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound to study antioxidant mechanisms and to develop new antioxidant peptides.

Biology: It is used in research to understand oxidative stress and its effects on biological systems.

Medicine: this compound is investigated for its potential therapeutic applications in protecting cells from oxidative damage, which is relevant in conditions such as neurodegenerative diseases and aging.

Industry: The compound is explored for its potential use in developing antioxidant supplements and cosmetics

作用机制

Mdyyfeer exerts its effects through its antioxidant properties. It scavenges free radicals, thereby preventing oxidative damage to cells. The compound activates the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, it inhibits the NF-κB pathway, reducing inflammation and further protecting cells .

相似化合物的比较

Mdyyfeer is unique due to its high antioxidant activity and its ability to protect biological systems from oxidative damage. Similar compounds include other antioxidant peptides derived from various sources, such as:

Glutathione: A tripeptide with strong antioxidant properties.

Carnosine: A dipeptide with antioxidant and anti-glycation properties.

Superoxide dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide

This compound stands out due to its specific derivation from C-phycocyanin and its potent radical scavenging abilities.

属性

分子式 |

C52H69N11O17S |

|---|---|

分子量 |

1152.2 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C52H69N11O17S/c1-81-23-21-33(53)44(72)60-40(27-43(70)71)50(78)63-39(26-30-11-15-32(65)16-12-30)49(77)62-38(25-29-9-13-31(64)14-10-29)48(76)61-37(24-28-6-3-2-4-7-28)47(75)58-34(17-19-41(66)67)45(73)57-35(18-20-42(68)69)46(74)59-36(51(79)80)8-5-22-56-52(54)55/h2-4,6-7,9-16,33-40,64-65H,5,8,17-27,53H2,1H3,(H,57,73)(H,58,75)(H,59,74)(H,60,72)(H,61,76)(H,62,77)(H,63,78)(H,66,67)(H,68,69)(H,70,71)(H,79,80)(H4,54,55,56)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI 键 |

SEYBSNHZFDKWIX-TZPCGENMSA-N |

手性 SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

规范 SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)

![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)